molecular formula C22H23N3O3 B2477074 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione CAS No. 850780-95-9

3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2477074
CAS No.: 850780-95-9
M. Wt: 377.444
InChI Key: QDAZQTYIVHMCFX-UHFFFAOYSA-N
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Description

3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and 3,4-dihydroisoquinoline. The key steps in the synthesis may involve:

    Formation of the quinazoline-2,4-dione core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the 3,4-dihydroisoquinoline moiety: This step may involve nucleophilic substitution or addition reactions.

    Formation of the oxopentyl linker: This can be achieved through various organic transformations such as oxidation or carbonylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or acyl groups.

Scientific Research Applications

3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure may be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interacting with cellular pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione derivatives: These compounds share the quinazoline-2,4-dione core structure but differ in their substituents.

    3,4-Dihydroisoquinoline derivatives: These compounds feature the 3,4-dihydroisoquinoline moiety but may have different functional groups or linkers.

Uniqueness

3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of the quinazoline-2,4-dione core, the 3,4-dihydroisoquinoline moiety, and the oxopentyl linker. This unique structure may confer specific biological or chemical properties that are not present in similar compounds.

Properties

IUPAC Name

3-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-5-oxopentyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-20(24-14-12-16-7-1-2-8-17(16)15-24)11-5-6-13-25-21(27)18-9-3-4-10-19(18)23-22(25)28/h1-4,7-10H,5-6,11-15H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAZQTYIVHMCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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